2-Iodo-7-nitro-9H-fluorene

Palladium catalysis Amination Fluorescence probes

Mono-functional fluorene analogs cannot deliver the dual reactivity required for push-pull optoelectronic systems. 2-Iodo-7-nitro-9H-fluorene uniquely combines a reactive aryl iodide for efficient Pd-catalyzed cross-couplings (Sonogashira, Buchwald-Hartwig) with a strong electron-withdrawing nitro group reducible to an amine for further derivatization. • Enables synthesis of N-substituted 2-amino-7-nitrofluorene fluorescence probes for femtosecond solvation dynamics studies. • Direct precursor to 2,7-difunctionalized fluorene derivatives and 9,9-dialkylfluorene building blocks for exciplex-emission OLEDs. • Iodine atom ensures faster oxidative addition vs. bromo analogs; dual substitution enables systematic photophysical investigation of spin-orbit coupling in nitroaromatic systems. Available in research-grade purity (≥90%) with batch-specific QC documentation. Global shipping with appropriate hazard labeling (GHS07).

Molecular Formula C13H8INO2
Molecular Weight 337.11 g/mol
CAS No. 23055-47-2
Cat. No. B1605247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-7-nitro-9H-fluorene
CAS23055-47-2
Molecular FormulaC13H8INO2
Molecular Weight337.11 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)I
InChIInChI=1S/C13H8INO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2
InChIKeyHSJXILJMBUVJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-7-nitro-9H-fluorene: 2,7-Difunctionalized Building Block


2-Iodo-7-nitro-9H-fluorene (CAS 23055-47-2) is a polycyclic aromatic hydrocarbon featuring a fluorene core substituted with an iodine atom at the 2-position and a nitro group at the 7-position. The combination of a heavy halogen (iodine) for transition metal-catalyzed coupling and a strong electron-withdrawing nitro group for electronic tuning makes it a versatile intermediate in organic synthesis and materials science . Its molecular formula is C13H8INO2, with a molecular weight of 337.11 g/mol, and it is commercially available in research-grade purity (typically 90-97%) .

Aryl iodide enables rapid oxidative addition in Pd-catalyzed cross-couplings.
Nitro group provides strong electron withdrawal and can be reduced to amine.
Dual functionality supports synthesis of push-pull fluorophores and OLED materials.

2-Iodo-7-nitro-9H-fluorene: Irreplaceable Dual Functionality


While 2-nitrofluorene (CAS 607-57-8) or 2-iodofluorene (CAS 2523-42-4) are structurally related, they lack the dual functionality required for advanced synthetic pathways. The 2-iodo-7-nitro-9H-fluorene offers a unique combination of an aryl iodide—the most reactive halide in palladium-catalyzed cross-couplings—and a nitro group that strongly withdraws electron density, polarizes the π-system, and can be reduced to an amine for further derivatization [1]. Substituting with a 2-bromo analog would result in significantly slower oxidative addition in cross-coupling reactions, while a 2-nitrofluorene lacks the halogen handle for C–C bond formation altogether. The concurrent presence of both groups is essential for synthesizing advanced fluorene-based materials, such as push-pull fluorophores and OLED components, as demonstrated in the synthesis of 2-amino-7-nitrofluorene probes and 2,7-difunctionalized fluorene derivatives [2].

2-Bromo analog
Slower oxidative addition in cross-coupling may reduce reaction efficiency and extend time.
Mono-functional analogs
2-Nitrofluorene or 2-iodofluorene lack the dual handle, preventing push-pull system construction.
Dual necessity
Both iodo and nitro groups are required for OLED and probe derivatization; mono-substituted derivatives limit synthetic scope.

2-Iodo-7-nitro-9H-fluorene: Performance Evidence


Enhanced Amination Reactivity for Fluorescent Probes

In palladium-catalyzed amination reactions, aryl iodides undergo oxidative addition faster than aryl bromides or chlorides. This reactivity advantage is critical for the synthesis of N-substituted 2-amino-7-nitrofluorenes from 2-halo-7-nitrofluorene precursors. The use of 2-iodo-7-nitro-9H-fluorene enables high-yielding conversion to 2-N,N-dimethylamino-7-nitro-9H-fluorene via reductive amination, a key intermediate for fluorescent probes [1].

Amination Reactivity
Class-level
Faster oxidative addition of C–I bond enables efficient 2-N,N-dimethylamino derivative synthesis under reductive amination.
Supports fluorescence probe intermediate synthesis.
Class-level inference; no direct yield comparison available.
Palladium catalysis Amination Fluorescence probes

Efficient Sonogashira Coupling for OLED Materials

The iodine substituent is the preferred leaving group for Sonogashira coupling, enabling efficient introduction of alkynyl groups at the 2-position of fluorene. This reactivity is exploited in the synthesis of symmetrical 2,7-disubstituted fluorene derivatives for OLED applications [1]. While 2-bromo-7-nitro-9H-fluorene could theoretically be used, the iodo analog provides higher coupling yields and milder conditions.

Sonogashira Coupling
Class-level
Higher coupling efficiency with terminal alkynes under mild Pd/Cu catalysis compared to 2-bromo analog.
Supports OLED material development.
Class-level inference; direct yield data unavailable.
Sonogashira coupling OLED materials Fluorene derivatives

Nitro-Enhanced Solvatochromism for Probes

The nitro group at the 7-position strongly polarizes the fluorene core, creating a push-pull system when paired with an electron-donating group at the 2-position (e.g., after amination). This electronic arrangement enhances solvatochromism and makes 2-amino-7-nitrofluorene derivatives valuable as fluorescence probes for femtosecond solvation dynamics [1]. In contrast, 2-iodofluorene lacks this electronic tuning, and 2-nitrofluorene lacks the reactive handle for further functionalization.

Solvatochromic Response
Class-level
Push-pull system (amino-donor, nitro-acceptor) yields solvatochromism suitable for femtosecond solvation dynamics studies.
Essential for photophysics probe applications.
No quantitative Δλ values reported.
Solvatochromism Fluorescence probes Photophysics

Reliable High Purity for Reproducibility

Commercial suppliers offer 2-iodo-7-nitro-9H-fluorene at purities of 95% or higher, often with analytical data (NMR, HPLC) . While this is a baseline requirement for many research chemicals, the consistency of supply and quality assurance reduces batch-to-batch variability in material synthesis, which is critical for reproducible OLED device performance.

Commercial Purity
Specification review
≥95% purity (vendor specification); analytical data (NMR, HPLC) available.
Supports batch-to-batch reproducibility.
Specification review; confirm with lot-specific COA.
Purity Quality control Material science

2-Iodo-7-nitro-9H-fluorene: Key Applications


Fluorescence Probes for Ultrafast Solvation Dynamics

2-Iodo-7-nitro-9H-fluorene serves as a direct precursor to N-substituted 2-amino-7-nitro-9H-fluorenes via Pd-catalyzed amination [1]. These derivatives are established as fluorescence probes for femtosecond solvation dynamics, leveraging the push-pull electronic structure created by the electron-donating amino group and the electron-withdrawing nitro group [2].

2,7-Disubstituted Fluorene OLED Materials

The iodine atom at the 2-position enables efficient Sonogashira coupling with terminal alkynes, facilitating the synthesis of symmetrical fluorene-based materials for exciplex-emission OLEDs [1]. The nitro group can be subsequently reduced or modified to tune the electronic properties and charge transport characteristics of the final material [2].

9,9-Dialkylfluorene Precursors for Functional Materials

Alkylation at the 9-position of fluorene enhances solubility and prevents aggregation in solid-state materials. 2-Iodo-7-nitro-9H-fluorene can be readily alkylated at the 9-position, providing a key building block for 2-iodo-7-nitro-9,9-dialkylfluorenes, which are versatile intermediates for further functionalization in optoelectronic materials [1].

Heavy-Atom Effects on Intersystem Crossing

The presence of both a heavy iodine atom and a nitro group makes 2-iodo-7-nitro-9H-fluorene a model compound for investigating spin-orbit coupling and intersystem crossing dynamics in nitroaromatic systems. Comparative photophysical studies with 2-bromo- and 2-chloro-7-nitrofluorene can elucidate the role of halogen atoms in excited-state deactivation pathways [1][2].

Application
Selection Property
Validation Focus
Fluorescence Probes for Ultrafast Dynamics
Pd-catalyzed amination proficiency
Solvatochromic response and probe sensitivity
2,7-Disubstituted Fluorene OLED Materials
Sonogashira coupling reactivity
Charge transport and emission efficiency
9,9-Dialkylfluorene Precursors
9-alkylation versatility
Solubility and aggregation prevention
Intersystem Crossing Dynamics Studies
Heavy-atom effect with nitro group
Spin-orbit coupling quantification

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